(Benzhydryloxy)dimethyl(phenyl)silane

Description

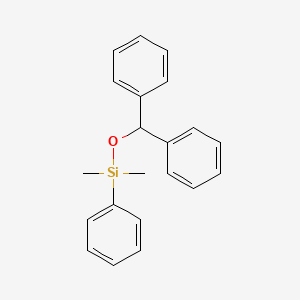

Structure

2D Structure

3D Structure

Properties

CAS No. |

18748-58-8 |

|---|---|

Molecular Formula |

C21H22OSi |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

benzhydryloxy-dimethyl-phenylsilane |

InChI |

InChI=1S/C21H22OSi/c1-23(2,20-16-10-5-11-17-20)22-21(18-12-6-3-7-13-18)19-14-8-4-9-15-19/h3-17,21H,1-2H3 |

InChI Key |

CSPZZRIDXCYDBT-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Benzhydryloxy Dimethyl Phenyl Silane and Silyl Ether Analogs

Role as Protecting Groups in Organic Synthesis

Silyl (B83357) ethers are widely recognized as effective protecting groups for alcohols in organic synthesis due to their ease of formation and selective removal. fishersci.ca The stability of silyl ethers is influenced by the steric and electronic nature of the substituents on the silicon atom. Generally, bulkier silyl groups provide greater stability. fishersci.ca

Protecting Group Strategies for Alcohols and Related Functionalities

In theory, (Benzhydryloxy)dimethyl(phenyl)silane could be used to protect alcohols by reacting the corresponding silyl chloride with the alcohol in the presence of a base. The bulky benzhydryl and phenyl groups on the silicon atom would be expected to confer significant steric hindrance, leading to a robust protecting group. However, no specific studies detailing the synthesis and application of this compound as a protecting group for alcohols have been identified.

Selective Deprotection Methodologies

The cleavage of silyl ethers is typically achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. uchicago.edu The rate of cleavage is dependent on the steric bulk around the silicon atom and the nature of the substituents. While general methodologies for the selective deprotection of various silyl ethers are well-established, specific conditions and selectivity for the deprotection of a (Benzhydryloxy)dimethyl(phenyl)silyloxy group in the presence of other protecting groups have not been documented.

Participation in Carbon-Carbon Bond Forming Reactions

Organosilanes are valuable reagents in carbon-carbon bond-forming reactions, most notably in cross-coupling reactions.

Cross-Coupling Reactions Involving Organosilanes

The Hiyama cross-coupling reaction utilizes organosilanes for the formation of carbon-carbon bonds with organic halides. researchgate.net For these reactions to proceed efficiently, the silicon atom often needs to be activated, for instance, by converting the organosilane to a more reactive species like a silanol (B1196071) or a fluorosilane. gelest.comthermofishersci.in While phenyldimethylsilyl groups can participate in such reactions after appropriate activation, there is no available literature on cross-coupling reactions specifically involving this compound where the benzhydryloxy moiety is a part of the coupling partner.

Rearrangement Reactions Involving Silyl Groups (e.g., Brook Rearrangement, if applicable to siloxyacetals)

The Brook rearrangement is a well-known intramolecular migration of a silyl group from a carbon atom to an oxygen atom, forming a silyl ether. wikipedia.orgnumberanalytics.comorganic-chemistry.org The driving force for this rearrangement is the formation of the strong silicon-oxygen bond. organic-chemistry.org The reaction mechanism involves the formation of a pentacoordinate silicon intermediate. numberanalytics.com While the Brook rearrangement is a general reaction for α-silyl carbinols, and its reverse, the retro-Brook rearrangement, is also known for silyl ethers, alfa-chemistry.comoup.com there are no specific studies investigating this rearrangement in substrates containing a (Benzhydryloxy)dimethyl(phenyl)silyl group. The influence of the benzhydryloxy group on the thermodynamics and kinetics of such a rearrangement remains unexplored.

Catalytic Transformations and Reaction Pathways

The reactivity of this compound and related silyl ethers is prominently featured in a variety of catalytic transformations. These processes leverage the unique properties of the silicon center, which can be modulated by catalysts to participate in key bond-forming reactions. The nature of the substituents on the silicon atom, including the bulky and electronegative benzhydryloxy group, influences the compound's interaction with catalysts and its subsequent reaction pathways.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. While this compound itself lacks a Si-H bond for direct participation, the study of analogous hydrosilanes provides a framework for understanding the catalytic systems in which silyl ethers are often products or intermediates. This reaction is most commonly applied to the reduction of multiple bonds in alkenes, alkynes, and carbonyl compounds. mdpi.comnih.gov

The mechanism of metal-catalyzed hydrosilylation is most famously described by the Chalk-Harrod mechanism, particularly for platinum catalysts. mdpi.com This mechanism involves:

Oxidative addition of the hydrosilane to the metal center.

Coordination of the unsaturated substrate (e.g., an alkene).

Migratory insertion of the alkene into the metal-hydride bond.

Reductive elimination of the alkylsilane product, regenerating the catalyst.

A variety of transition metals, including platinum, rhodium, and ruthenium, are effective catalysts, often dictating the regioselectivity of the addition. For instance, ruthenium-based catalysts like [Cp*Ru(MeCN)₃]PF₆ have shown high efficiency and selectivity in the hydrosilylation of alkynes, yielding 1,1-disubstituted α-vinylsilanes from terminal alkynes and Z-vinylsilanes from internal alkynes. Iron and cobalt catalysts have also emerged as effective, lower-cost alternatives for selective hydrosilylation of alkenes. nih.gov The choice of catalyst and ligands can steer the reaction toward either Markovnikov or anti-Markovnikov products. nih.gov

| Catalyst System | Substrate | Silane (B1218182) Example | Key Outcome / Selectivity | Reference |

|---|---|---|---|---|

| Platinum (e.g., Karstedt's catalyst) | Alkenes, Alkynes | Various Hydrosiloxanes | Classic, efficient catalyst for producing trans-β-vinylsilanes. | |

| [Cp*Ru(MeCN)₃]PF₆ | Terminal & Internal Alkynes | Various Hydrosilanes | High regioselectivity for α-vinylsilanes (terminal) and Z-vinylsilanes (internal). | |

| Palladium Complexes | Allenes | Phenylsilane (B129415), Diphenylsilane | Highly efficient and regioselective formation of a single regioisomer. | rsc.org |

| Iron-Phenanthroline Complexes | Alkenes (Styrenes) | Phenylsilane | High Markovnikov selectivity (≥98%). | nih.gov |

| Rhenium-Oxo Complexes | Carbonyls (Aldehydes) | Dimethylphenylsilane (B1631080) | Efficient reduction of aldehydes to silyl ethers. | mdpi.com |

Recent advances have demonstrated that metalloenzymes can be repurposed to catalyze abiotic reactions involving organosilanes, bridging the gap between biocatalysis and traditional organometallic chemistry. ji-lab.orgbohrium.com A notable example is the use of carbonic anhydrase to catalyze the enantioselective reduction of ketones using silanes. nih.gov

The proposed mechanism deviates from natural enzymatic pathways and instead involves an abiotic intermediate: a mononuclear zinc hydride. nih.govresearchgate.net Within the enzyme's active site, a zinc hydroxide (B78521) species reacts with a silane (such as phenylsilane or dimethyl phenylsilane) in a metathesis reaction. nih.gov This generates a reactive zinc hydride and a silyl ether byproduct. The enzymatically generated zinc hydride then transfers its hydride to a ketone substrate, leading to a highly enantioselective reduction. ji-lab.orgnih.gov This process is significant as it demonstrates that monomeric hydrides of electropositive metals, typically unstable in aqueous environments, can function as catalytic intermediates within the protective architecture of an enzyme. ji-lab.orgbohrium.com

Another key enzymatic transformation is the oxidation of silanes. Cytochrome P450 enzymes, which are ubiquitous in nature for catalyzing oxidative reactions, have been engineered through directed evolution to selectively oxidize Si-H bonds in hydrosilanes to form silanols (Si-OH). nih.gov This biocatalytic process uses atmospheric oxygen as the oxidant and proceeds with high selectivity, avoiding the formation of disiloxane (B77578) byproducts that can plague traditional chemical methods. Computational studies suggest the mechanism mirrors the native C-H hydroxylation pathway, involving a hydrogen atom abstraction followed by a radical rebound. nih.gov

| Enzyme System | Reaction Type | Silane Substrate | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase (hCAII) | Ketone Reduction | Phenylsilane, Dimethyl phenylsilane | Formation of a catalytic mononuclear zinc hydride intermediate. | ji-lab.orgnih.govresearchgate.net |

| Cytochrome P450 (Evolved P450BM3) | Silane Oxidation | Dimethylphenylsilane | Direct biocatalytic oxidation of Si-H to Si-OH via an iron-oxene intermediate. | nih.gov |

Beyond hydrosilylation, silanes and silyl ethers are crucial participants in a wide array of reactions catalyzed by late transition metals. These metals, including rhodium (Rh), palladium (Pd), iridium (Ir), and ruthenium (Ru), are mainstays of modern organic synthesis. abcr.com

Palladium catalysis is particularly prominent. For instance, palladium complexes can catalyze the efficient and regioselective hydrosilylation of allenes. rsc.org In other contexts, organosilanes are used extensively in Pd-catalyzed cross-coupling reactions (e.g., Hiyama coupling), where a hypervalent silicon intermediate facilitates the transmetalation step.

Ruthenium catalysts are not only effective for hydrosilylation but also for other transformations. Iridium and rhodium complexes are also widely used, particularly in C-H activation/silylation reactions and asymmetric hydrosilylations, where chiral ligands on the metal center induce stereoselectivity. The specific reaction pathway is highly dependent on the metal's oxidation state, the ligand environment, and the nature of the silane and the coupling partner.

Hypervalent Silicon Intermediates in Benzhydryloxy-Silane Chemistry

The chemistry of silicon is distinguished from that of carbon by its ability to readily expand its coordination sphere beyond four, forming so-called hypervalent species. princeton.edu These penta- and hexacoordinate silicon intermediates are not mere theoretical curiosities but are often crucial to the mechanism of many silicon-based reactions. researchgate.net For a compound like this compound, the presence of the electronegative benzhydryloxy group makes the silicon center more susceptible to nucleophilic attack, thereby facilitating the formation of hypervalent intermediates. princeton.edu

Hypervalent silicon species are typically formed through the coordination of a Lewis base (such as fluoride ions, alkoxides, or neutral donors like DMF or HMPA) to the Lewis acidic tetravalent silicon center. princeton.eduresearchgate.net

Pentavalent Silicon: The coordination of one Lewis base results in a pentacoordinate, trigonal bipyramidal (TBP) geometry. The stability of this structure is governed by established principles, such as Bent's rule, which dictates that more electronegative substituents preferentially occupy the axial positions. u-tokyo.ac.jp In the case of a hypervalent intermediate derived from this compound, the electronegative benzhydryloxy group would favor an axial position. The bonding in these species is often described by a three-center, four-electron (3c-4e) model for the axial bonds. princeton.edu

Hexavalent Silicon: The coordination of two Lewis bases can lead to a hexacoordinate, octahedral species. These are generally less common but can be formed with strongly coordinating ligands. Hexacoordinate silicon species exhibit even greater nucleophilicity at the substituent groups compared to their pentavalent counterparts. u-tokyo.ac.jp

The stability of these hypervalent intermediates is highly dependent on the nature of the substituents on the silicon atom and the coordinating Lewis base. Electronegative groups (F, Cl, OR) are particularly effective at stabilizing hypervalent structures. princeton.edu

| Property | Tetravalent Silicon (e.g., R₄Si) | Pentavalent Silicon (e.g., [R₅Si]⁻) | Hexavalent Silicon (e.g., [R₆Si]²⁻) |

|---|---|---|---|

| Geometry | Tetrahedral | Trigonal Bipyramidal | Octahedral |

| Lewis Acidity | Weak | Strong | No Lewis Acidity |

| Nucleophilicity of Substituents | Low | High | Very High |

| Bonding Model | sp³ hybridization (2c-2e bonds) | 3c-4e bond for axial ligands | Extended 3c-4e bonding |

The formation of a hypervalent intermediate dramatically alters the reactivity at the silicon center. By expanding its coordination shell, the silicon atom becomes more electron-rich, which in turn increases the nucleophilicity of the groups attached to it. researchgate.net This "hypervalent activation" is a key principle in designing silicon-based reagents for organic synthesis.

For example, in Lewis base-catalyzed reactions such as the Sakurai allylation or aldol-type reactions, the active nucleophile is not the initial tetravalent silane but rather a transient hypervalent species formed in situ. princeton.edu This intermediate possesses a more labile silicon-carbon bond, facilitating the transfer of the carbon-based nucleophile to an electrophile.

In the context of this compound, the formation of a hypervalent intermediate would weaken the Si-C bonds (Si-phenyl and Si-methyl). This activation could be harnessed in cross-coupling reactions, where the transfer of the phenyl group to a metal catalyst (e.g., palladium) would be the key transmetalation step. The choice of Lewis base used for activation can therefore influence the reaction's rate and selectivity by controlling the concentration and structure of the reactive hypervalent intermediate. princeton.edu

Ligand Effects on Silicon Reactivity (e.g., Phenyl vs. Methyl Ligands)

The reactivity of the silicon atom in this compound is significantly influenced by the nature of the ligands attached to it. A comparative analysis of phenyl versus methyl ligands reveals distinct electronic and steric effects that modulate the reactivity of the silyl ether.

The replacement of a methyl group with a phenyl group on the silicon atom introduces a combination of inductive and resonance effects. Phenyl groups are generally considered to be electron-withdrawing by induction due to the higher electronegativity of sp2 hybridized carbon atoms compared to sp3 hybridized carbons in a methyl group. quora.com However, they can also act as electron-donating groups through resonance, depending on the electronic demands of the reaction. In the context of silyl ethers, the electron-withdrawing inductive effect of the phenyl group tends to make the silicon atom more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Conversely, methyl groups are electron-donating through an inductive effect, which would decrease the electrophilicity of the silicon atom compared to a phenyl-substituted silane. quora.com This suggests that a hypothetical (benzhydryloxy)trimethylsilane would be less reactive towards nucleophilic cleavage than this compound under similar conditions.

In reactions involving the cleavage of the Si-O bond, the stability of the leaving group is also a consideration. The electronic nature of the substituents on the silicon atom can influence the stability of the resulting silanol or its conjugate base. An electron-withdrawing phenyl group can stabilize the developing negative charge on the oxygen atom in the transition state of a nucleophilic attack, thereby increasing the reaction rate.

The interplay of these effects is summarized in the table below, comparing the anticipated properties of a phenyl-substituted silyl ether like this compound with a hypothetical methyl-substituted analog.

| Feature | Phenyl Ligand Effect | Methyl Ligand Effect | Impact on Reactivity of this compound |

| Electronic Effect (Inductive) | Electron-withdrawing | Electron-donating | Increases silicon electrophilicity, potentially increasing reactivity towards nucleophiles. |

| Electronic Effect (Resonance) | Can be electron-donating | N/A | May slightly counteract the inductive effect, but the inductive effect is generally more dominant in this context. |

| Steric Hindrance | Generally larger than methyl | Smaller than phenyl | May decrease reactivity by sterically shielding the silicon atom from nucleophilic attack. |

| Transition State Stabilization | Can stabilize a developing negative charge on the oxygen leaving group. | Less stabilization compared to a phenyl group. | Can lead to a lower activation energy and a faster reaction rate for Si-O bond cleavage. |

Advanced Spectroscopic and Structural Elucidation of Benzhydryloxy Dimethyl Phenyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of (Benzhydryloxy)dimethyl(phenyl)silane in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, a detailed map of the molecular framework can be constructed.

Proton NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. The expected chemical shifts for the protons in this compound are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the phenyl rings.

The protons of the two methyl groups attached to the silicon atom are chemically equivalent and are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 0.4-0.6 ppm. The protons of the phenyl group attached to the silicon atom will exhibit signals in the aromatic region, generally between 7.2 and 7.6 ppm. These aromatic protons often show complex splitting patterns due to coupling with each other.

The methine proton of the benzhydryl group (-O-CH(Ph)₂) is situated in a distinct chemical environment, deshielded by the adjacent oxygen atom and the two phenyl rings. Its signal is anticipated to be a singlet and to appear further downfield, likely in the range of 5.8-6.0 ppm. The protons of the two phenyl rings of the benzhydryl group will also resonate in the aromatic region, typically between 7.2 and 7.5 ppm, and their signals will likely overlap with those of the phenyl group attached to the silicon.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Si-CH ₃ | 0.4 - 0.6 | Singlet | 6H |

| -O-CH (Ph)₂ | 5.8 - 6.0 | Singlet | 1H |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

The methyl carbons attached to the silicon atom are expected to have a chemical shift in the upfield region, typically between -2 and 2 ppm. The carbon of the phenyl group directly bonded to the silicon will be found in the aromatic region, with a predicted chemical shift around 135-140 ppm for the ipso-carbon and between 128 and 134 ppm for the other aromatic carbons.

The methine carbon of the benzhydryl group (-O-C H(Ph)₂) is significantly deshielded by the oxygen atom and is expected to resonate in the range of 80-85 ppm. The carbons of the two phenyl rings of the benzhydryl group will appear in the aromatic region, with the ipso-carbons expected around 140-145 ppm and the other aromatic carbons between 126 and 129 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Si-C H₃ | -2 - 2 |

| -O-C H(Ph)₂ | 80 - 85 |

Silicon-29 NMR spectroscopy is a powerful tool for directly probing the environment of the silicon atom. The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is bonded to two methyl groups, one phenyl group, and one benzhydryloxy group. This specific substitution pattern influences the electronic environment around the silicon nucleus.

Based on data from structurally similar compounds, the ²⁹Si chemical shift for this compound is expected to be in the range of -10 to -20 ppm relative to tetramethylsilane (B1202638) (TMS). The presence of the electronegative oxygen atom from the benzhydryloxy group tends to cause a downfield shift compared to analogous trialkyl(phenyl)silanes.

While this compound itself is achiral, NMR spectroscopy is invaluable for determining the stereochemistry and regioselectivity of reactions in which it participates or is formed. For instance, if this compound is synthesized from a chiral precursor, the presence of diastereomers could be identified by the appearance of distinct sets of NMR signals for each stereoisomer. Similarly, in reactions where this compound acts as a protecting group, the regioselectivity of subsequent transformations on a complex molecule can be readily determined by analyzing the changes in the NMR spectrum of the protected substrate.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns upon ionization.

The nominal molecular weight of this compound (C₂₁H₂₂OSi) is approximately 318 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 318.

The fragmentation of silyl (B83357) ethers is often characterized by cleavage of the Si-O bond and rearrangements. Key fragmentation pathways for this compound would likely involve:

Formation of the benzhydryl cation: Cleavage of the O-C bond of the benzhydryloxy group would lead to the highly stable benzhydryl cation ([CH(Ph)₂]⁺) at m/z 167. This is often a very prominent peak in the mass spectra of benzhydryl ethers.

Formation of silicon-containing fragments: Cleavage of the Si-O bond could result in the formation of the dimethyl(phenyl)silyl cation ([Si(CH₃)₂(Ph)]⁺) at m/z 135.

Loss of a methyl group: Fragmentation involving the loss of a methyl radical from the molecular ion would produce a fragment at m/z 303 ([M-CH₃]⁺).

Loss of a phenyl group: Loss of a phenyl radical from the silicon atom would result in a fragment at m/z 241 ([M-Ph]⁺).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 318 | [M]⁺ |

| 303 | [M - CH₃]⁺ |

| 241 | [M - Ph]⁺ |

| 183 | [O-CH(Ph)₂]⁺ |

| 167 | [CH(Ph)₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to exhibit several key absorption bands:

Si-O-C Stretching: A strong and characteristic absorption band is expected in the region of 1050-1100 cm⁻¹, corresponding to the asymmetric stretching vibration of the Si-O-C linkage. This is a diagnostic peak for silyl ethers.

C-H Stretching: Aromatic C-H stretching vibrations will appear as a series of sharp bands just above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹). Aliphatic C-H stretching from the methyl groups will be observed as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several medium to weak bands in the 1450-1600 cm⁻¹ region.

Si-C Stretching: The Si-CH₃ symmetric deformation (umbrella mode) typically appears around 1250 cm⁻¹. The Si-Ph stretching vibration is expected around 1430 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations of the phenyl groups will produce strong absorptions in the fingerprint region, typically between 690 and 900 cm⁻¹, which can provide information about the substitution pattern of the aromatic rings.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Si-O-C | Asymmetric Stretch | 1050 - 1100 |

| Aromatic C-H | Stretch | 3020 - 3080 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Si-CH₃ | Symmetric Deformation | ~1250 |

Despite a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the solid-state structure of this compound has been found in the public domain.

Therefore, the detailed research findings requested for the section "4.4. X-ray Crystallography for Solid-State Structure Determination," including data tables on crystal system, space group, and unit cell dimensions, cannot be provided at this time.

Theoretical and Computational Chemistry Studies of Benzhydryloxy Dimethyl Phenyl Silane

Electronic Structure Analysis and Bonding Characteristics (e.g., Si-O, Si-C Bonds)

The electronic structure of (Benzhydryloxy)dimethyl(phenyl)silane is defined by the unique nature of its silicon-oxygen and silicon-carbon bonds, which differ significantly from their carbon-based analogues.

The Si-O bond is highly polarized due to the large difference in electronegativity between silicon (1.90) and oxygen (3.44 on the Pauling scale). wikipedia.org This results in a strong, polar covalent bond with a significant degree of ionic character, where the silicon atom bears a partial positive charge (δ+) and the oxygen atom a partial negative charge (δ-). wikipedia.org Computationally, this polarization is analyzed through methods like Natural Bond Orbital (NBO) analysis, which quantifies atomic charges and orbital interactions. semanticscholar.org The Si-O single bond is notably stronger (approx. 452 kJ/mol) and longer (approx. 1.6 Å) than a typical C-O single bond (approx. 360 kJ/mol and 1.4 Å). wikipedia.org Theoretical studies on related disiloxanes reveal that vicinal hyperconjugative interactions (nO → σ*Si-C) contribute to wider Si-O-Si bond angles and increased torsional flexibility compared to ethers. researchgate.net This inherent flexibility around the Si-O-C linkage in this compound is a key feature of its structure.

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are indispensable for tracing reaction paths and understanding the detailed mechanisms of reactions involving silanes. nih.gov By modeling the potential energy surface of a reaction, chemists can identify key intermediates and transition states, providing a comprehensive picture of the reaction's progress. scienceopen.com

For reactions involving silane (B1218182) derivatives, such as hydrosilylation or reduction, computational methods are used to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS defines the activation energy (ΔE‡), a critical factor in determining the reaction rate. lp.edu.ua

For example, in a model hydrosilylation reaction, DFT calculations can map the energy profile for the addition of a Si-H bond across a double bond. lp.edu.ua The calculated profile would show the energy changes as the reactants approach, form an intermediate complex, pass through the transition state, and finally form the products. The reaction is often found to be exothermic, with a significant release of energy (negative ΔE). lp.edu.ua Similar calculations applied to hydrogen abstraction from silanes show that the barrier energies are generally much lower than for the equivalent alkanes, which is consistent with the weaker Si-H bond. nih.gov

Table 1: Illustrative Energy Profile Data from a Model Reaction This table is based on representative data for analogous reactions and illustrates the type of information obtained from quantum chemical calculations.

| Reaction Step | Species | Relative Energy (kJ/mol) |

|---|---|---|

| 1 | Reactants (Silane + Alkene) | 0 |

| 2 | Pre-reaction Complex | -15 |

| 3 | Transition State | +45 |

| 4 | Product Complex | -110 |

| 5 | Products | -95 |

Hydricity is a measure of a compound's ability to donate a hydride ion (H⁻). It is a key parameter for predicting the reactivity of silanes as reducing agents. Thermodynamic hydricity is the Gibbs free energy change for the dissociation of RH into R⁺ and H⁻. nih.gov Kinetic hydricity, often expressed as a nucleophilicity parameter (N), is derived from the rate constants of hydride transfer reactions. nih.govresearchgate.net

Computational studies have been used to predict the hydricity of various silane derivatives. These calculations can reveal trends in reactivity that are influenced by the electronic and steric nature of the substituents on the silicon atom. For instance, gas-phase studies have shown that the kinetic hydricity of silanes can differ significantly from trends observed in solution, highlighting the role of the solvent in modulating reactivity. nih.govresearchgate.net Calculations show that substituting alkyl groups with phenyl groups can alter the hydricity. For example, Me₂PhSiH has been found to be a more effective hydride donor in certain reactions than Et₃SiH, a trend consistent with gas-phase nucleophilicity calculations. nih.gov These predictive models are crucial for selecting the appropriate silane for a specific synthetic transformation. european-coatings.com

Prediction of Reactivity and Selectivity in Catalytic Processes

Computational chemistry is a powerful tool for predicting how a substrate like this compound will interact with a catalyst. nih.gov By modeling the catalyst's active site and the substrate's approach, researchers can predict the most likely binding modes and reaction pathways, which in turn helps predict reactivity and selectivity (e.g., chemo-, regio-, and stereoselectivity).

In catalytic processes such as transition-metal-catalyzed hydrosilylation, DFT calculations can be used to evaluate different potential mechanisms. nih.gov For instance, the model might compare the energy barriers for different insertion steps or reductive elimination pathways. The steric bulk of the benzhydryloxy group and the electronic properties of the phenyl group on the silicon atom would be explicitly included in the model. These calculations can reveal subtle electronic and steric effects that favor one reaction pathway over another, leading to a specific product. For example, simulations can show how the interaction between the silane's substituents and the catalyst's ligands can block certain approaches, thereby controlling stereoselectivity. smolecule.com

Conformational Analysis and Stereochemical Insights

The three-dimensional structure and flexibility of this compound are critical to its function. The molecule possesses several rotatable bonds (Si-O, O-C, Si-C), leading to a complex conformational landscape. researchgate.net Theoretical conformational analysis involves systematically exploring these rotational degrees of freedom to identify low-energy conformers.

The wide Si-O-C bond angle and the low rotational barrier around the Si-O bond contribute significantly to the molecule's flexibility. wikipedia.orgresearchgate.net Computational methods can calculate the potential energy surface for rotation around key bonds, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information provides crucial stereochemical insights, explaining how the molecule's shape might influence its interaction with other molecules, such as in a chiral recognition process or at the active site of an enzyme or catalyst. researchgate.net Understanding the preferred conformations is essential for designing selective reactions and predicting their stereochemical outcomes.

Emerging Applications and Future Research Directions for Benzhydryloxy Dimethyl Phenyl Silane

The (Benzhydryloxy)dimethyl(phenyl)silane motif, characterized by its bulky benzhydryl (diphenylmethyl) group attached to a silicon atom, is at the forefront of emerging research areas, from the intricate synthesis of complex molecules to the development of advanced materials. This section explores the future potential and nascent applications of this unique chemical structure.

Q & A

Q. How do steric and electronic effects of the benzhydryloxy group influence chemoselectivity in transition metal-catalyzed Si–H bond functionalization?

- Methodological Answer : The bulky benzhydryloxy group increases steric hindrance, favoring oxidative addition at Pd(0) centers over smaller silanes (e.g., PhMe2Si–H). Computational studies (DFT) can model transition states to predict regioselectivity in hydrosilylation or cross-coupling reactions. Experimentally, compare kinetic data (e.g., rate constants for Pd-catalyzed reactions) with structurally analogous silanes .

Q. What mechanistic insights explain contradictions in catalytic efficiency between enzymatic and organometallic systems for Si–H bond activation?

- Methodological Answer : Enzymatic systems (e.g., cytochrome c variants) rely on hydrogen-bonding networks to stabilize transition states, as shown in kinetic assays with isotopically labeled substrates (PhMe2Si–D). In contrast, organometallic catalysts (e.g., Pd or Rh complexes) prioritize electronic effects. Resolve contradictions by conducting Hammett studies to correlate silane substituent electronics (σpara) with turnover frequencies .

Q. How can computational modeling guide the design of this compound derivatives for material science applications?

- Methodological Answer : Use DFT or MD simulations to predict:

- Surface interactions : Adsorption energies on metal oxides (e.g., SiO2) for coating applications.

- Thermal stability : Bond dissociation energies (Si–O vs. Si–C) to prioritize substituents.

Validate models with experimental TGA and XPS data on derived materials .

Q. What strategies mitigate side reactions (e.g., protodesilylation) during functionalization of this compound?

- Methodological Answer :

- Acid scavengers : Add molecular sieves or mild bases (e.g., NaHCO3) to neutralize H<sup>+</sup> byproducts.

- Solvent polarity : Use low-polarity solvents (hexane) to disfavor ionic pathways.

- Temperature control : Maintain reactions below 60°C to avoid Si–O cleavage. Monitor by <sup>29</sup>Si NMR for silanol byproducts .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.